Product packaging for 1,10-Dichlorodecane-2,9-dione(Cat. No.:CAS No. 65243-80-3)

1,10-Dichlorodecane-2,9-dione

Cat. No.: B14494057
CAS No.: 65243-80-3
M. Wt: 239.14 g/mol
InChI Key: LLGZUVLMDSSELZ-UHFFFAOYSA-N
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Description

1,10-Dichlorodecane-2,9-dione (CAS 65243-80-3) is a biochemical building block with the molecular formula C₁₀H₁₆Cl₂O₂ and a molecular weight of 239.139 g/mol . This compound serves as a critical synthetic intermediate in organic and medicinal chemistry research, primarily valued for its application in the construction of complex macrocyclic structures . A prominent research application of this compound is its use in a multi-step synthesis to produce macrocyclic diimines, such as 1,10-diazacyclooctadecane . In this context, it functions as a precursor, where the diketone moiety can be derived from suberyl dichloride . The compound's structure, featuring two terminal chlorine atoms and two internal ketone groups, allows for sequential and selective reactions, making it a versatile template for cyclization reactions and the development of novel molecular frameworks. Key Specifications: • CAS Number: 65243-80-3 • Molecular Formula: C₁₀H₁₆Cl₂O₂ • Molecular Weight: 239.139 g/mol • Exact Mass: 238.053 g/mol This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Cl2O2 B14494057 1,10-Dichlorodecane-2,9-dione CAS No. 65243-80-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65243-80-3

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

1,10-dichlorodecane-2,9-dione

InChI

InChI=1S/C10H16Cl2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2

InChI Key

LLGZUVLMDSSELZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)CCl)CCC(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 1,10 Dichlorodecane 2,9 Dione

Established Synthetic Pathways and Chemical Transformations

Established methods for synthesizing α-haloketones can be adapted to produce 1,10-dichlorodecane-2,9-dione. These pathways generally involve the construction of the basic carbon skeleton followed by the introduction of the chloro and keto functional groups.

Multi-step Synthesis Approaches

A plausible and established multi-step synthesis for this compound commences with a dicarboxylic acid, specifically octanedioic acid (also known as suberic acid). This approach leverages the Arndt-Eistert synthesis, a well-documented method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org

The initial step involves the conversion of octanedioic acid to its corresponding diacyl chloride, suberoyl chloride. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Subsequently, the diacyl chloride is treated with diazomethane (CH₂N₂) to form a bis(α-diazoketone) intermediate. organic-chemistry.orglibretexts.org This reaction is a crucial part of the Arndt-Eistert synthesis. chem-station.com The diazoketone is a key intermediate that can then be converted to the desired α-chloroketone.

The final step in this sequence is the reaction of the bis(α-diazoketone) with hydrogen chloride (HCl). This step, which is characteristic of the Nierenstein reaction, introduces the chlorine atoms at the α-positions to the newly formed ketones, yielding this compound. wikipedia.orgchemeurope.com It is important to control the stoichiometry of the reagents to prevent unwanted side reactions. wikipedia.org For instance, using a stoichiometric amount of diazomethane in the presence of an acid scavenger like calcium oxide can prevent the formation of byproducts. organic-chemistry.org

Table 1: Proposed Multi-step Synthesis Pathway for this compound

Step Starting Material Reagents Intermediate/Product Reaction Type
1 Octanedioic Acid Thionyl Chloride (SOCl₂) Suberoyl Chloride Acyl Chloride Formation
2 Suberoyl Chloride Diazomethane (CH₂N₂) 1,10-Bis(diazo)decane-2,9-dione Arndt-Eistert Reaction
3 1,10-Bis(diazo)decane-2,9-dione Hydrogen Chloride (HCl) This compound Nierenstein Reaction

Halogenation Strategies for Alkane-Diones

An alternative approach involves the direct halogenation of a pre-existing diketone, in this case, decane-2,9-dione. The direct α-chlorination of ketones is a fundamental transformation in organic synthesis. pitt.edu Various chlorinating agents can be employed for this purpose.

Common reagents for the α-chlorination of ketones include chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). pitt.edu The reaction often proceeds via an enol or enolate intermediate, and the regioselectivity can be influenced by whether the reaction is conducted under acidic or basic conditions. For a symmetrical diketone like decane-2,9-dione, the chlorination is expected to occur at the α-positions (C1 and C10).

However, controlling the degree of halogenation to prevent the formation of poly-chlorinated byproducts can be a challenge. Reaction conditions such as temperature, solvent, and the choice of chlorinating agent and catalyst are critical for achieving the desired dichlorinated product selectively.

Oxidation Methods for Dihalogenated Alcohols/Alkanes

A further synthetic strategy would involve the oxidation of a dihalogenated diol precursor, namely 1,10-dichloro-2,9-decanediol. This method separates the introduction of the halogen and the formation of the ketone into distinct steps.

The precursor, 1,10-dichloro-2,9-decanediol, could potentially be synthesized from a suitable starting material. Once the dihalogenated diol is obtained, a variety of oxidation methods can be employed to convert the secondary alcohol groups into ketones.

Novel Approaches and Methodological Advancements in Dione (B5365651) Synthesis

While specific novel methods for this compound are not extensively documented, advancements in catalytic systems and selective synthesis techniques offer potential avenues for improved and more efficient syntheses of this and related compounds.

Catalytic Systems for Selective Dichlorination

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. For the α-chlorination of ketones, organocatalysis has emerged as a powerful tool. mdpi.com Chiral organocatalysts can be used to achieve enantioselective α-chlorination, which would be relevant if a stereospecific synthesis of this compound were desired. organic-chemistry.org

For non-asymmetric synthesis, catalytic systems involving agents like ceric ammonium nitrate (CAN) with acetyl chloride have been shown to efficiently monochlorinate ketones, which could potentially be adapted for dichlorination. arkat-usa.org Furthermore, catalytic systems that utilize inexpensive and environmentally benign chlorine sources, such as sodium chloride, are of growing interest. nih.gov

Chemo- and Regioselective Synthesis Techniques

Achieving high chemo- and regioselectivity is paramount in multi-step synthesis. For a molecule like this compound, this means selectively chlorinating the C1 and C10 positions without affecting other parts of the molecule and avoiding over-halogenation.

Modern synthetic methods often employ directing groups or specific catalyst-substrate interactions to control the site of reaction. For the direct chlorination of decane-2,9-dione, the inherent symmetry of the molecule simplifies the issue of regioselectivity between the two ends of the chain. However, achieving selective dichlorination without the formation of mono- or trichlorinated products requires precise control over reaction conditions.

Green Chemistry Principles in this compound Synthesis

The probable synthetic route to this compound involves a multi-step process beginning with a C8 dicarboxylic acid derivative, such as suberoyl chloride. This precursor undergoes a double Arndt-Eistert homologation to extend the carbon chain, followed by chlorination to yield the final product. An evaluation of this pathway against the principles of green chemistry highlights significant challenges and areas for potential improvement. mdpi.cominstituteofsustainabilitystudies.comnih.gov

The Arndt-Eistert synthesis traditionally uses diazomethane, a reagent that is highly toxic, carcinogenic, and explosive, posing substantial safety and environmental risks. libretexts.orgwikipedia.org The reaction also generates nitrogen gas and requires a metal catalyst, often silver oxide, for the key Wolff rearrangement step. wikipedia.orgorganic-chemistry.org Subsequent chlorination of the resulting diketone introduces additional hazardous reagents and potential waste streams.

Modern approaches aim to mitigate these issues by replacing hazardous solvents with greener alternatives, using recyclable catalysts, and minimizing derivatization steps. wisdomgale.comjocpr.comjchr.orgmdpi.com The most significant green advancement applicable to this synthesis is the use of continuous flow technology for the on-demand generation of diazomethane, which avoids its accumulation and dramatically improves safety. researchgate.nete3s-conferences.org

Green Chemistry PrincipleApplication/Challenge in this compound Synthesis
Waste Prevention The process generates byproducts including nitrogen gas, hydrochloric acid, and spent catalysts. Optimizing stoichiometry and catalyst turnover can reduce waste.
Atom Economy The homologation and chlorination steps involve stoichiometric reagents, leading to a lower overall atom economy compared to catalytic addition reactions. nih.gov
Less Hazardous Syntheses The use of diazomethane is a major hazard. libretexts.org Safer alternatives like (trimethylsilyl)diazomethane or alternative homologation methods are preferable. libretexts.orgchem-station.com Chlorinating agents also require careful handling.
Safer Solvents & Auxiliaries Traditional solvents like dichloromethane or diethyl ether could potentially be replaced with greener solvent options identified in solvent selection guides. instituteofsustainabilitystudies.comacs.org
Catalysis The Wolff rearrangement is often catalyzed by silver salts. organic-chemistry.org Developing heterogeneous or recyclable catalysts would improve the green profile of the process. bio-conferences.org
Inherently Safer Chemistry The primary safety concern is the explosive nature of diazomethane. Continuous flow generation is a key strategy for accident prevention. researchgate.nete3s-conferences.org

Precursor Chemistry and Synthetic Intermediates to this compound

The synthesis of this compound relies on the assembly of a ten-carbon backbone and the introduction of specific functional groups. The choice of precursors is critical to the efficiency and viability of the synthetic route.

Utilization of Dicarboxylic Acids and Derivatives

The most logical pathway to construct the C10 backbone of the target molecule starts from an eight-carbon dicarboxylic acid, namely octanedioic acid (also known as suberic acid). For the subsequent homologation reaction, the carboxylic acid groups must be activated, typically by converting them to the corresponding diacyl chloride, suberoyl chloride (octanedioyl dichloride). This is commonly achieved using reagents such as thionyl chloride or oxalyl chloride.

The core of the synthesis is the Arndt-Eistert reaction, a well-established method for one-carbon chain extension of carboxylic acids. libretexts.orgorganic-chemistry.org In this sequence, suberoyl chloride is treated with at least two equivalents of diazomethane. The diazomethane acts as a nucleophile, displacing the chloride and forming a bis(α-diazoketone) intermediate. wikipedia.org

This diazoketone then undergoes a Wolff rearrangement, which can be induced thermally, photochemically, or through metal catalysis (e.g., Ag₂O, Cu(II)), to extrude dinitrogen and form a highly reactive ketene intermediate via a 1,2-rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this bis(ketene) with hydrogen chloride (which can be generated in situ or added) would directly yield the target this compound. Alternatively, if the intermediate diketone is formed first, it can be chlorinated in a separate step using reagents like sulfuryl chloride (SO₂Cl₂) or p-toluenesulfonyl chloride. pitt.eduacs.orgacs.org

Routes from Alkanediols and Halogenated Alkanes

An alternative, though likely less direct, synthetic approach could begin with 1,10-decanediol. This precursor already possesses the correct ten-carbon skeleton. The synthesis of 1,10-decanediol itself can be achieved through various methods, including the reduction of sebacic acid or its esters. wikipedia.orgchemicalbook.comgoogle.com A green synthesis route from furfural has also been reported. rsc.org

To arrive at the target diketone, the terminal primary alcohol groups of 1,10-decanediol would need to be oxidized. However, this would produce decane-1,10-dial, not the required decane-2,9-dione. Therefore, a precursor such as decane-2,9-diol would be necessary, which could then be oxidized to the diketone, decane-2,9-dione. The final step would be the α-chlorination at the 1 and 10 positions.

Synthesizing the target molecule from simple halogenated alkanes like 1,10-dichlorodecane (B1670031) is not a straightforward pathway. wikipedia.org It would require the introduction of carbonyl functionality at the 2 and 9 positions, a transformation that is synthetically challenging and lacks regioselectivity without pre-existing functional groups to direct the reaction.

Explorations of Analogous Precursors (e.g., Suberyl Chloride, Octanedioic Acid)

Compound NameRoleChemical FormulaMolar Mass (g/mol)
Octanedioic Acid (Suberic Acid)Primary PrecursorC₈H₁₄O₄174.20
Suberoyl ChlorideActivated PrecursorC₈H₁₂Cl₂O₂211.09
DiazomethaneHomologation ReagentCH₂N₂42.04
1,10-Bis(diazo)decane-2,9-dioneKey IntermediateC₁₀H₁₄N₄O₂222.25
Decane-2,9-dioneIntermediateC₁₀H₁₈O₂170.25
This compoundFinal ProductC₁₀H₁₆Cl₂O₂239.14

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound is dominated by the challenges of handling hazardous materials, particularly diazomethane. researchgate.net Process optimization must prioritize safety, efficiency, and cost-effectiveness.

The primary obstacle is the use of diazomethane, which is a toxic, carcinogenic, and dangerously explosive gas. e3s-conferences.org Large-scale batch production involving the isolation and handling of significant quantities of diazomethane is not feasible from a safety perspective. The modern solution to this problem is the implementation of continuous flow chemistry. researchgate.net Flow reactors allow for the in-situ generation of diazomethane from a precursor (such as Diazald® or N-methyl-N-nitrosourea) and its immediate consumption in the subsequent reaction stream. researchgate.net This approach ensures that only small amounts of the hazardous reagent exist at any given moment, drastically mitigating the risk of explosion. enamine.net

Process optimization in a continuous flow setup involves the precise control of several parameters:

Stoichiometry: The molar ratio of reactants can be finely tuned to maximize conversion and minimize side reactions.

Temperature: Reaction zones can be heated or cooled rapidly and precisely to optimize reaction rates and selectivity.

Residence Time: The time reactants spend in the reaction zone can be controlled to ensure complete reaction without product degradation.

Mixing: Efficient mixing is crucial for fast bimolecular reactions and is a key feature of microreactors.

The final chlorination step also requires optimization. The choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), solvent, temperature, and reaction time must be carefully selected to ensure high yield and selectivity for the desired α,α'-dichloro product while minimizing polychlorination or other side reactions. pitt.edu Downstream processing, including quenching, extraction, and purification (likely via vacuum distillation or crystallization), must also be designed for scalability and efficiency.

Scale-Up ChallengeProcess Optimization Strategy
Handling of Explosive Diazomethane Implement continuous flow processing for on-demand generation and immediate consumption, avoiding accumulation. researchgate.nete3s-conferences.org
Exothermic Reactions Utilize flow reactors with high surface-area-to-volume ratios for superior heat management and temperature control.
Reagent Cost and Availability Optimize stoichiometry and catalyst efficiency to minimize consumption of expensive reagents. Source precursors from reliable, large-scale suppliers.
Product Purification Develop robust and scalable purification protocols, such as high-vacuum distillation or controlled crystallization, to achieve desired product purity.
Waste Management Develop procedures for the safe quenching of unreacted reagents and the treatment or recycling of solvent and catalyst waste streams.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,10 Dichlorodecane 2,9 Dione

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Until such data becomes publicly available through new research or data deposition, a comprehensive and scientifically accurate article on the advanced spectroscopic characterization of 1,10-Dichlorodecane-2,9-dione cannot be compiled.

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Identification

Coupled chromatographic and mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the purity assessment and identification of organic compounds. solubilityofthings.comnih.gov For a compound like this compound, these methods would provide crucial information on its molecular weight and fragmentation patterns, which are essential for structural confirmation and the identification of any impurities. ddtjournal.comchromatographyonline.com

In a hypothetical GC-MS analysis, the molecule would first be separated from any non-volatile impurities. Upon entering the mass spectrometer, it would undergo ionization, typically by electron impact (EI). The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (C10H16Cl2O2, 239.14 g/mol ). s-a-s.org Key fragmentation patterns for aliphatic ketones include α-cleavage at the carbonyl group and the McLafferty rearrangement. miamioh.edulibretexts.orgwhitman.edupressbooks.pub For this compound, α-cleavage would lead to the loss of a chloromethyl radical (•CH2Cl) or a larger fragment. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. nih.gov

LC-MS, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be suitable for analyzing this compound, especially if derivatization is employed to enhance ionization efficiency. nih.govddtjournal.com This technique is highly sensitive and can be used to quantify the compound in various matrices. solubilityofthings.com

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (relative intensity)Fragmentation Pathway
[M]+[C10H16Cl2O2]+238/240/242 (low)Molecular ion
[M-CH2Cl]+[C9H14ClO2]+189/191α-cleavage
[CH2Cl]+[CH2Cl]+49/51α-cleavage
McLafferty Fragment[C5H7ClO]+118/120McLafferty Rearrangement

Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental data is not available.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule by probing its vibrational modes.

Identification of Characteristic Vibrational Modes of Carbonyl and C-Cl Bonds

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1700-1725 cm⁻¹ for aliphatic ketones. openstax.orglibretexts.orgutdallas.edu The C-Cl stretching vibrations would appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy would complement the IR data. While the C=O stretch is also Raman active, the non-polar C-C bonds of the decane (B31447) backbone would give rise to distinct signals. acs.org The symmetric vibrations of the molecule would be particularly strong in the Raman spectrum. acs.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O Stretch1700 - 1725IR (strong), Raman (moderate)
C-H Stretch (alkane)2850 - 3000IR (strong), Raman (strong)
CH2 Bend~1465IR, Raman
C-C Stretch800 - 1200Raman (strong)
C-Cl Stretch600 - 800IR (moderate to strong)

Note: This table is based on characteristic frequencies of functional groups and does not represent measured data for the specific compound.

Conformational Analysis via Vibrational Spectroscopy

The flexibility of the ten-carbon chain in this compound allows for multiple conformational isomers (conformers). Vibrational spectroscopy, particularly at low temperatures or in a supersonic jet, can be used to study this conformational landscape. dntb.gov.uanih.gov Different conformers would exhibit slightly different vibrational frequencies, especially in the fingerprint region where skeletal vibrations are sensitive to the molecular geometry. nih.gov For long-chain molecules, the presence of specific bands can indicate an extended, all-trans conformation of the alkyl chain. osti.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnthu.edu.twnih.govcam.ac.uk

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would be required. wikidoc.org The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the precise positions of all atoms (carbon, hydrogen, oxygen, and chlorine) can be determined. This would provide accurate bond lengths, bond angles, and torsion angles. For analogous long-chain molecules, an extended, zig-zag conformation of the aliphatic chain is often observed in the solid state. beilstein-journals.org

Reactivity and Mechanistic Studies of 1,10 Dichlorodecane 2,9 Dione

Nucleophilic Substitution Reactions Involving the Chloro-Moieties

The presence of primary alkyl chlorides at both ends of the carbon chain provides sites for nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the introduction of a wide array of functional groups.

Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction, is a common method for converting alkyl chlorides to other alkyl halides. In the case of 1,10-Dichlorodecane-2,9-dione, treatment with an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone (B3395972) would be expected to yield 1,10-diiododecane-2,9-dione. The driving force for this equilibrium reaction is the precipitation of the insoluble sodium chloride in acetone. Similarly, reaction with other halide sources could potentially introduce bromine or fluorine atoms.

Table 1: Predicted Halogen Exchange Reactions

ReactantReagentExpected Product
This compoundNaI in Acetone1,10-Diiododecane-2,9-dione
This compoundNaBr in Acetone1,10-Dibromodecane-2,9-dione

Note: This table is based on theoretical reactivity and not on published experimental data for this specific compound.

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

A broad range of nucleophiles can be employed to displace the chloride ions, leading to a variety of derivatives.

Oxygen Nucleophiles: Reaction with alkoxides or hydroxides would lead to the formation of ethers or diols, respectively. For instance, reaction with sodium methoxide (B1231860) would be expected to produce 1,10-dimethoxydecane-2,9-dione.

Nitrogen Nucleophiles: Amines, both primary and secondary, are anticipated to react via nucleophilic substitution to yield the corresponding diamines. Ammonia could be used to introduce primary amino groups.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and would readily displace the chlorides to form dithioethers.

Table 2: Predicted Nucleophilic Substitution Reactions

NucleophileReagent ExampleExpected Product Class
OxygenSodium EthoxideDiether
NitrogenAmmoniaDiamine
SulfurSodium ThiophenolateDithioether

Note: This table is based on theoretical reactivity and not on published experimental data for this specific compound.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound presents the intriguing possibility of intramolecular reactions. If a nucleophilic center is generated elsewhere in the molecule, it could potentially attack one of the electrophilic carbon atoms bearing a chlorine atom, leading to a cyclic product. For example, enolate formation at the α-carbons (positions 3 and 8) under basic conditions could be followed by an intramolecular Williamson ether synthesis if one of the chloro groups is first substituted by a hydroxyl group. However, the formation of a large ring in this manner might be entropically disfavored. No specific studies on the intramolecular cyclization of this compound have been found. google.com

Carbonyl Group Transformations and Derivatizations

The two ketone functionalities offer another avenue for chemical modification, independent of or in concert with the chloro groups.

Reduction Reactions to Alcohols

The carbonyl groups can be reduced to secondary alcohols using various reducing agents.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ketones to hydroxyl groups, yielding 1,10-Dichlorodecane-2,9-diol . nih.gov However, LiAlH₄ can also reduce alkyl halides, which could lead to a mixture of products. A milder, more selective reagent like sodium borohydride (B1222165) (NaBH₄) would be expected to selectively reduce the ketones without affecting the chloro groups.

Table 3: Predicted Reduction Reactions

ReagentExpected Product
Sodium Borohydride (NaBH₄)1,10-Dichlorodecane-2,9-diol
Lithium Aluminum Hydride (LiAlH₄)Mixture including 1,10-decanediol

Note: This table is based on theoretical reactivity and not on published experimental data for this specific compound.

Condensation and Addition Reactions (e.g., Wittig, Grignard)

The carbonyl carbons are electrophilic and thus susceptible to attack by carbon nucleophiles.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. masterorganicchemistry.com Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to replace the two carbonyl oxygens with methylene (B1212753) groups, forming a diene. The choice of ylide would determine the nature of the resulting alkene.

Grignard Reaction: Grignard reagents (R-MgX) add to ketones to form tertiary alcohols. chem-station.com The reaction of this compound with a Grignard reagent would need to be carefully controlled, as Grignard reagents can also react with alkyl halides. Using a less reactive organometallic reagent or protecting the chloro groups might be necessary for a clean reaction.

Table 4: Predicted Carbonyl Addition/Condensation Reactions

Reaction TypeReagent ExampleExpected Product Class
Wittig ReactionMethylenetriphenylphosphoraneDiene
Grignard ReactionMethylmagnesium BromideDitertiary Alcohol

Note: This table is based on theoretical reactivity and not on published experimental data for this specific compound.

Keto-Enol Tautomerism and Reactivity of Alpha-Hydrogens

The structure of this compound contains two carbonyl groups, each with adjacent carbon atoms (alpha-carbons) bearing hydrogen atoms. The presence of these alpha-hydrogens is fundamental to the compound's ability to undergo keto-enol tautomerism. libretexts.org This process involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, forming an enol or enolate intermediate.

The carbonyl group's electron-withdrawing nature increases the acidity of the alpha-hydrogens, making them susceptible to removal by a base. libretexts.org This acidity is a critical factor in the compound's reactivity. The formation of an enolate anion under basic conditions or an enol under acidic conditions is a key step in many reactions involving this diketone. libretexts.org

The general reactivity of alpha-hydrogens in carbonyl compounds includes several important transformations:

Halogenation: Carbonyl compounds with alpha-hydrogens can undergo substitution reactions with halogens. libretexts.org

Alkylation: The alpha-hydrogen can be replaced with an alkyl group, forming a new carbon-carbon bond. libretexts.org

Condensation Reactions: Similar to the aldol (B89426) condensation, enolates can act as nucleophiles, attacking other electrophilic sites. libretexts.org

Reactivity of the Alkane Backbone

Direct and selective functionalization of the methylene (-CH2-) groups in the backbone of a long-chain alkane like this compound is a significant synthetic challenge due to the chemical inertness of C-H bonds. The literature available does not provide specific examples of selective functionalization of the methylene groups for this particular molecule. General strategies for such transformations often require advanced catalytic systems that are not described in the context of this specific compound.

The stability of the dichlorodecane structure is a relevant area of study. Research on the related compound 1,10-dichlorodecane (B1670031) (lacking the ketone groups) shows it can be effectively degraded through photocatalysis. researchgate.net In one study, 1,10-dichlorodecane was subjected to UV light in the presence of a titanium dioxide (TiO2) photocatalyst. researchgate.net The results indicated that while direct photolysis in the absence of TiO2 was negligible, the presence of the catalyst led to approximately 80% removal of the compound after 55 minutes of irradiation. researchgate.net The degradation is believed to occur via reaction with surface hydroxyl radicals. researchgate.net

This suggests that a potential degradation pathway for this compound could also involve photocatalysis, although the presence of the ketone functionalities would likely influence the reaction mechanism and product distribution. The stability of the compound would be dependent on conditions such as UV exposure and the presence of catalytic surfaces.

Table 1: Photocatalytic Degradation of 1,10-Dichlorodecane This table summarizes the conditions and outcomes of a degradation study on the related compound, 1,10-dichlorodecane. researchgate.net

Parameter Condition/Result
Compound 1,10-Dichlorodecane
Initial Concentration 240 µg/L
Condition 1 Dark control
Condition 2 UV irradiation, no TiO2
Condition 3 UV irradiation with 150 mg/L TiO2

Mechanistic Pathways of Reactions Involving this compound

Detailed mechanistic studies specifically elucidating the reaction pathways, kinetics, and intermediates for this compound are not extensively documented in the public literature. However, general principles from related chemical systems can provide insight.

Kinetic studies are crucial for understanding reaction mechanisms, including identifying the rate-determining step. For reactions involving molecules with multiple functional groups, such as this compound, the kinetics can be complex. For example, in the study of keto-enol tautomerism of 9-acylfluorenes, rate constants for both ketonization (enol to keto) and enolization (keto to enol) were measured to determine the equilibrium constant. rsc.org These rates were determined spectrophotometrically by quenching enolate anions in buffers or by trapping the unstable tautomer with a reactive species. rsc.org

A similar approach could theoretically be applied to this compound. The rate of enolization could be measured by trapping the enol/enolate with a halogen, while the rate of ketonization could be followed after rapid generation of the enol. rsc.org Such studies would reveal how the chloro-substituents and the long alkane chain affect the kinetics of proton transfer, which is often the rate-determining step in such tautomerizations.

The investigation of reaction intermediates and transition states is fundamental to understanding a reaction's mechanism. For this compound, key intermediates would include the enol and enolate tautomers discussed previously. In reactions involving nucleophilic substitution at the carbon bearing the chlorine atom, a transition state with a partial bond between the nucleophile and the carbon would be expected.

In more complex reactions, such as cyclizations or rearrangements, the identification of intermediates is critical. For instance, the formation of urea (B33335) inclusion compounds with 2,9-decanedione (a related diketone) has been studied, revealing ordering of the guest molecules within host channels. researchgate.net While not a chemical reaction in the traditional sense, this study of host-guest complexes illustrates how the structure of the diketone backbone dictates its interaction with other molecules, a principle that extends to the stabilization of reaction intermediates and transition states. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to model these transient species and support proposed mechanistic pathways, as seen in studies of other complex organic reactions. mdpi.com

Influence of Catalysts and Reaction Conditions on Mechanism

The reactivity of α-halo ketones, such as this compound, is significantly influenced by the presence of catalysts and the specific reaction conditions employed. These factors can alter the reaction pathway, rate, and product distribution.

Catalysis:

The halogenation of ketones and the subsequent reactions of the resulting α-halo ketones can be catalyzed by both acids and bases. libretexts.org

Acid Catalysis: In the presence of an acid catalyst, the reaction proceeds through the formation of an enol intermediate. The rate of halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For this compound, acid catalysis would facilitate the formation of the corresponding dienol, which would then react with a nucleophile.

Base Catalysis: Base-catalyzed reactions proceed via an enolate intermediate. The formation of the enolate is also typically the slow step. ucalgary.ca Hydroxide ions are generally much more effective catalysts than hydrogen ions in these reactions. libretexts.org The presence of the electron-withdrawing chlorine atoms in this compound would increase the acidity of the α-hydrogens, making enolate formation more favorable.

Lewis Acid Catalysis: Lewis acids, such as metal salts, can also catalyze reactions of α-halo ketones. For instance, the α-monochlorination of ketones can be achieved using reagents like cupric chloride. researchgate.net In the context of this compound, Lewis acids could coordinate to the carbonyl oxygen, further increasing the electrophilicity of the α-carbon and facilitating nucleophilic attack. The use of catalysts like CuO on zeolite-Y has been reported for the synthesis of related dione (B5365651) derivatives, highlighting the role of both Brønsted and Lewis acid sites. nih.gov

Reaction Conditions:

The conditions under which a reaction is carried out play a crucial role in determining the mechanistic pathway.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. Polar solvents can stabilize the transition state of nucleophilic substitution reactions, thereby increasing the reaction rate. nih.gov

Temperature: Higher temperatures generally increase the rate of reaction. However, in some cases, it can also lead to the formation of undesired side products. For instance, in the synthesis of related diketones, specific temperature control is necessary. acs.org

Nucleophile Concentration: In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. The reactions of α-halo ketones are known to be exceptionally reactive in SN2 displacements. libretexts.org

The interplay of these factors determines the predominant reaction mechanism, which can range from nucleophilic substitution at the α-carbon to elimination reactions.

Comparative Reactivity Studies with Analogues

To better understand the chemical behavior of this compound, it is instructive to compare its reactivity with that of its analogues.

Comparison with 1,10-Dibromodecane-2,9-dione and other Halogenated Diketones

The nature of the halogen atom significantly impacts the reactivity of α-halo ketones. The general order of reactivity for halogens in such compounds is I > Br > Cl > F. masterorganicchemistry.com

1,10-Dibromodecane-2,9-dione:

The bromo analogue, 1,10-Dibromodecane-2,9-dione, is expected to be more reactive than its chloro counterpart. The bromine atoms are better leaving groups than chlorine atoms due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. stackexchange.com Indeed, the bromine atoms at the 1 and 10 positions of 1,10-Dibromodecane-2,9-dione are described as highly reactive and readily undergo substitution reactions with various nucleophiles.

The carbonyl groups in both the chloro and bromo analogues can participate in reduction and oxidation reactions.

Other Halogenated Diketones:

The reactivity of halogenated diketones is a subject of interest due to their utility in synthesis. mdpi.com The presence of two carbonyl groups and two halogen atoms provides multiple reactive sites. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the susceptibility of the α-carbon to nucleophilic attack. nih.gov This effect is present in both this compound and its bromo analogue.

Below is a table summarizing the expected relative reactivity based on general principles.

FeatureThis compound1,10-Dibromodecane-2,9-dione
Halogen ChlorineBromine
C-X Bond Strength StrongerWeaker
Leaving Group Ability PoorerBetter
Reactivity in SN2 Less ReactiveMore Reactive

Reactivity Differences in Mono- and Dihalogenated Decanes

The number of halogen substituents on an alkane chain also influences its reactivity.

Monohalogenated vs. Dihalogenated Decanes:

In general, the introduction of a second halogen atom onto the decane (B31447) chain can affect the reactivity of the molecule in several ways. The presence of two electron-withdrawing halogen atoms can influence the acidity of neighboring protons and the electrophilicity of the carbon atoms to which they are attached.

In the case of this compound, the two chlorine atoms are at opposite ends of the long carbon chain, separated by eight methylene groups. Therefore, the direct electronic interaction between the two chloro-ketone functionalities is likely to be minimal. However, the presence of two reactive sites allows for the possibility of intramolecular reactions or the formation of polymers and macrocycles.

Comparing monochlorinated decanes with dichlorinated decanes, chlorination is generally less selective than bromination, often leading to a mixture of isomeric products in alkanes. libretexts.org However, the reactivity of the halogenated positions in subsequent reactions is of primary interest here. A monohalogenated decane possesses a single site for nucleophilic attack, while a dihalogenated decane like 1,10-dichlorodecane offers two such sites.

The table below outlines the general reactivity differences.

Compound TypeNumber of Reactive Sites (for Nucleophilic Substitution)Potential for Intramolecular Reactions/Polymerization
Monochlorinated Decane 1Low
1,10-Dichlorodecane 2High
This compound 2 (activated by carbonyl groups)High

The presence of the ketone functional groups at the 2 and 9 positions in this compound significantly activates the adjacent C-Cl bonds towards nucleophilic substitution compared to a simple dichlorodecane. libretexts.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1,10 Dichlorodecane 2,9 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

No published research is currently available that specifically details the use of Density Functional Theory (DFT) for the molecular geometry optimization and electronic property calculations of 1,10-Dichlorodecane-2,9-dione.

Ab Initio Methods for High-Accuracy Energy Calculations

There are no accessible scientific records of ab initio methods being employed for high-accuracy energy calculations of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for predicting the reactivity of this compound has not been reported in the existing scientific literature.

Reaction Mechanism Elucidation via Computational Methods

Calculation of Reaction Pathways and Energy Barriers

Computational studies focused on the calculation of reaction pathways and energy barriers for reactions involving this compound are not present in the available literature.

Solvent Effects on Reaction Thermodynamics and Kinetics

There is no available research on the computational investigation of solvent effects on the thermodynamics and kinetics of reactions involving this compound.

Transition State Characterization

The chemical reactivity of this compound is largely dictated by the presence of the carbonyl groups and the adjacent chlorine atoms. Reactions such as nucleophilic substitution at the α-carbon are of significant interest. Transition State Theory (TST) provides a framework for understanding the rates of such chemical reactions. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing the transition state (TS) structures associated with these reaction pathways.

A computational study would involve mapping the potential energy surface for a given reaction, for instance, the SN2 reaction with a nucleophile (e.g., hydroxide). The transition state is identified as a first-order saddle point on this surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is computationally verified by a frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ox.ac.uk

Computational modeling of reactions between various nucleophiles and α-haloketones has shown that these reactions have low activation energies. up.ac.za The enhanced reactivity is often attributed to the stabilization of the transition state through orbital interactions with the adjacent carbonyl group. up.ac.zayoutube.com For this compound, theoretical calculations would provide key energetic and geometric parameters of the transition state, as illustrated in the hypothetical data below for a substitution reaction.

Table 1: Hypothetical Calculated Transition State Parameters for the SN2 Reaction of this compound with Hydroxide.

ParameterValueDescription
ΔG‡ (kcal/mol)15.8Gibbs Free Energy of Activation
ΔH‡ (kcal/mol)10.2Enthalpy of Activation
Imaginary Frequency (cm-1)-350Vibrational mode of the TS along the reaction coordinate
C-Cl bond distance (Å)2.45Length of the breaking bond in the TS
C-Nu bond distance (Å)2.20Length of the forming bond in the TS

This interactive table contains hypothetical data based on typical values for SN2 reactions of α-chloroketones for illustrative purposes.

Such data allows for a quantitative assessment of the reaction's feasibility and provides insight into the mechanism by revealing the geometry and electronic structure of the molecule at the peak of the energy barrier.

Molecular Dynamics (MD) Simulations and Conformational Analysis

The long, flexible decane (B31447) chain of this compound suggests a complex conformational landscape. Molecular Dynamics (MD) simulations are an ideal computational technique to explore this landscape and understand the molecule's dynamic behavior, both individually and in aggregate.

Conformational Landscape and Flexibility of the Decane Chain

The conformational preferences of the eight-carbon chain linking the two functionalized ends are governed by a balance of steric and electronic effects. Like simple alkanes, the chain will tend to adopt staggered conformations (anti or gauche) to minimize torsional strain. However, the presence of bulky chlorine atoms and sp2-hybridized carbonyl carbons introduces additional constraints. acs.org Unbranched alkyl chains are known for their flexibility, but this can be modulated by substitutions and the presence of unsaturated linkages. acs.org

Table 2: Representative Dihedral Angles and Their Influence on the Conformation of the Decane Chain.

Dihedral AngleDescriptionPreferred ConformationRationale
C1-C2-C3-C4Torsion near the functional groupGauche (~60°) / Anti (~180°)Balance between steric hindrance and dipole alignment.
C4-C5-C6-C7Torsion in the middle of the chainAnti (~180°)Minimizes steric strain, similar to n-alkanes.
C8-C9(O)-C10-ClTorsion involving the carbonyl and chlorineEclipsed/BisectedElectronic effects and hyperconjugation can influence preference.

This interactive table describes the expected conformational preferences for different segments of the this compound molecule.

Intermolecular Interactions and Aggregation Behavior

The bifunctional nature of this compound suggests a rich variety of intermolecular interactions that will govern its condensed-phase behavior. These forces include:

London Dispersion Forces: Acting along the entire nonpolar decane chain, these forces increase with molecular surface area and are significant for a ten-carbon molecule. savemyexams.com

Dipole-Dipole Interactions: The two carbonyl groups (C=O) possess strong permanent dipoles, leading to significant electrostatic attractions between molecules. scienceready.com.aupressbooks.pub

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites, such as the oxygen atom of a carbonyl group on a neighboring molecule. This is a highly directional and specific non-covalent interaction. researchgate.net

MD simulations of a system containing many molecules of this compound can predict how these interactions lead to aggregation and self-assembly. By analyzing radial distribution functions and contact analysis from the simulation trajectory, one could observe the preferential alignment of molecular dipoles and the packing efficiency of the alkyl chains, providing a molecular-level picture of the liquid or solid state.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

QSRR and QSPR studies establish mathematical relationships between the chemical structure of a molecule and its reactivity or physical properties, respectively. iupac.org These models use computationally derived molecular descriptors to predict the behavior of new or untested compounds, which is a cornerstone of modern cheminformatics. nih.govunimore.it

Development of Predictive Models for Chemical Reactivity

For a class of compounds like α-chloro diketones, a QSRR model could be developed to predict their reactivity towards a specific class of reagents. researchgate.net This would involve:

Synthesizing a series of analogues of this compound with systematic variations in their structure.

Experimentally measuring a reactivity parameter, such as the rate constant (k) for a nucleophilic substitution reaction.

Calculating a wide range of theoretical molecular descriptors for each analogue.

Using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a model correlating the descriptors with the observed reactivity. mdpi.com

Key descriptors for modeling the reactivity of this compound would likely include electronic parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), partial atomic charges on the α-carbon and carbonyl carbon, and steric parameters that quantify the accessibility of the reaction center. mdpi.com

An example of a hypothetical QSRR equation could be: log(k) = β₀ + β₁(ELUMO) + β₂(qCα) + β₃(VBur) where k is the rate constant, ELUMO is the LUMO energy, qCα is the partial charge on the alpha-carbon, VBur is a buried volume descriptor representing steric hindrance, and βᵢ are the regression coefficients.

Utilization of Theoretical Descriptors for Property Prediction

Similarly, QSPR models can predict a wide range of physicochemical properties, eliminating the need for extensive experimental measurement. researchgate.net For this compound, properties like boiling point, viscosity, water solubility, and chromatographic retention time could be predicted. unimore.itresearchgate.net

The process involves calculating a large number of molecular descriptors that encode constitutional, topological, geometric, and electronic features of the molecule. These descriptors are then used to build a predictive model against known experimental data for a training set of molecules.

Table 3: Examples of Theoretical Descriptors for QSPR Modeling of this compound.

Descriptor TypeExample DescriptorProperty Influenced
Constitutional Molecular Weight (MW)Boiling Point, Density
Topological Wiener IndexBoiling Point, Viscosity
Geometric Molecular Surface Area (MSA)Solubility, Aggregation
Electronic Dipole MomentPolarity, Solubility, Intermolecular Forces
Quantum-Chemical Polar Surface Area (PSA)Solubility, Permeability
Quantum-Chemical HOMO/LUMO EnergiesReactivity, Electronic Properties

This interactive table lists various types of molecular descriptors and the physicochemical properties they are often used to predict.

The development of robust QSPR/QSRR models for this compound and related compounds would be a valuable tool for understanding its chemical behavior and for designing new molecules with tailored properties for various applications.

Advanced Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

There is no available information on the use of 1,10-Dichlorodecane-2,9-dione as a monomer in polymer synthesis. Consequently, the following sub-topics cannot be addressed:

Crosslinking Agent in Polymer Networks

Information regarding the application of this compound as a crosslinking agent in polymer networks is not present in the surveyed scientific literature. As a result, the following areas of application remain undocumented for this specific compound:

Design of Responsive Hydrogels and Elastomers

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential roles and applications of this compound in the field of materials science and polymer chemistry.

Information regarding "this compound" in Materials Science and Polymer Chemistry is Currently Unavailable

Extensive research into the applications of the chemical compound "this compound" in materials science and polymer chemistry has yielded no specific information. Searches for its use in the engineering of polymer composites, as a precursor for functional polymers and copolymers, for introducing halogen functionality into polymer backbones, in the synthesis of polymers with pendant carbonyl groups, or in the development of specialty polymers for advanced applications have not returned any relevant scientific literature or data.

The provided outline for an article on this subject, including sections on:

Precursor for Functional Polymers and Copolymers

Development of Specialty Polymers for Advanced Applications

could not be substantiated with any research findings or detailed information pertaining to "this compound."

It is possible that this specific compound is not widely studied or utilized in the fields of materials science and polymer chemistry, or that it is known by a different designation in the existing literature. Further investigation under alternative nomenclature or into related compounds may be necessary to uncover information in these application areas. At present, there is insufficient data to generate a scientifically accurate and informative article as requested.

Strategic Applications in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. They are of immense importance in medicinal chemistry and materials science. The structure of 1,10-Dichlorodecane-2,9-dione is well-suited for the construction of various heterocyclic systems.

Macrocycles, large ring structures, are of significant interest due to their unique chemical and biological properties. The long carbon chain of this compound makes it an ideal starting material for the synthesis of macrocyclic systems. Intramolecular reactions, where both ends of the molecule react to form a large ring, are a key strategy in macrocycle synthesis.

Reactant Reaction Type Potential Macrocyclic Product
DiamineDouble nucleophilic substitution and imine formationDiazamacrocycle
DithiolDouble nucleophilic substitutionDithiamacrocycle
DiolDouble nucleophilic substitutionDioxamacrocycle

This table represents theoretical reaction pathways for the synthesis of macrocycles from this compound.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. rsc.orgresearchgate.net The diketone functionality of this compound can readily react with nitrogen-based nucleophiles to form a variety of heterocyclic rings. For instance, a reaction with hydrazine (B178648) could potentially lead to the formation of a large ring containing two pyrazole (B372694) or pyridazine-like structures, depending on the reaction conditions. Similarly, reaction with primary amines could lead to the formation of pyrrole (B145914) or azepine derivatives through Paal-Knorr type reactions followed by further cyclization.

Analogous to the formation of nitrogen heterocycles, this compound can serve as a precursor for oxygen- and sulfur-containing rings. Reaction with a diol under acidic conditions could potentially yield a macrocyclic bis-furan or pyran ether. The synthesis of sulfur-containing heterocycles is also a plausible application. organic-chemistry.org Reaction with a dithiol could lead to the formation of macrocycles containing thioether linkages, or under different conditions, reactions at the carbonyls could yield thiophene (B33073) or thiane (B73995) derivatives.

Scaffold for Multi-step Synthetic Pathways

Beyond its direct use in forming cyclic systems, this compound can act as a foundational scaffold upon which more complex molecules can be built in a stepwise fashion. Its linear chain and terminal reactive sites allow for the sequential addition of different molecular fragments.

Many natural products and bioactive molecules possess long carbon chains with specific functional groups at defined positions. This compound could serve as a starting point for the total synthesis of such molecules. The ketone and chloride functionalities can be chemically modified in a variety of ways—reduction, oxidation, substitution, etc.—to introduce the necessary stereochemistry and functional groups required for the target molecule.

The concept of using molecular building blocks to construct complex and functional organic frameworks is a cornerstone of modern materials science. The bifunctional nature of this compound allows it to act as a linear linker in the formation of polymers or metal-organic frameworks (MOFs). By reacting with complementary multifunctional molecules, it could be incorporated into extended network structures with potential applications in catalysis, gas storage, and separation.

Catalyst or Ligand Precursor Development

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. Bifunctional molecules, such as this compound, are often sought after as platforms for catalyst design due to their ability to introduce specific functionalities and structural rigidity. However, the potential of this compound in this area remains unexplored.

Derivatization for Metal Complexation and Organocatalysis

Theoretically, the carbonyl and chloro functionalities of this compound could be modified to create ligands for metal complexation or to synthesize organocatalysts. For instance, the ketone groups could undergo reactions to form Schiff bases or be reduced to hydroxyl groups, which could then be further functionalized. The chlorine atoms could be substituted by various nucleophiles to introduce coordinating groups. However, no specific derivatization schemes for this purpose have been reported in the scientific literature.

Application in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, heavily relies on chiral catalysts and ligands. While the structure of this compound is achiral, it could potentially be used as a scaffold to synthesize chiral ligands. This would likely involve reactions with chiral auxiliaries or enantioselective transformations of its functional groups. To date, no research has been published on the application of this compound or its derivatives in asymmetric synthesis.

Development of Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. The long carbon chain of this compound could theoretically be utilized to anchor catalytic species to a solid support. The functional groups could serve as points of attachment. Nevertheless, there are no documented instances of this compound being used in the development of heterogeneous catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.